

An In-depth Technical Guide to the Physical Properties of Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl iododifluoroacetate*

Cat. No.: B1630961

[Get Quote](#)

Introduction: The Synthetic Utility of Ethyl Iododifluoroacetate

Ethyl iododifluoroacetate (CAS Number: 7648-30-8) is a halogenated ester of significant interest in the realms of organic synthesis and medicinal chemistry. Its chemical structure, featuring a difluoromethylene group adjacent to an iodine atom and an ethyl ester, renders it a valuable reagent for the introduction of the difluoroacetate moiety into a wide range of organic molecules. This functional group is of particular importance in the design of novel pharmaceuticals and agrochemicals, as the incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physical properties of **ethyl iododifluoroacetate** is paramount for its safe handling, purification, and effective use in synthetic protocols. This guide provides a detailed overview of its key physical characteristics, with a critical analysis of reported values and standardized methodologies for their experimental verification.

Core Physical Properties of Ethyl Iododifluoroacetate

The physical properties of **ethyl iododifluoroacetate** are summarized in the table below. It is critical to note the discrepancy in the reported boiling points, a matter that will be addressed in detail in the subsequent section.

Property	Value	Source(s)
CAS Number	7648-30-8	[1] [2] [3] [4] [5] [6]
Molecular Formula	C4H5F2IO2	[2] [4]
Molecular Weight	249.98 g/mol	[3] [4]
Appearance	Colorless liquid	[1]
Boiling Point	78-79 °C (Pressure not specified)	[1]
	151.4 °C at 760 mmHg	[2]
Density	1.75-1.76 g/cm ³	[1]
Flash Point	45.4 °C	[2]

Analysis of Boiling Point Discrepancies

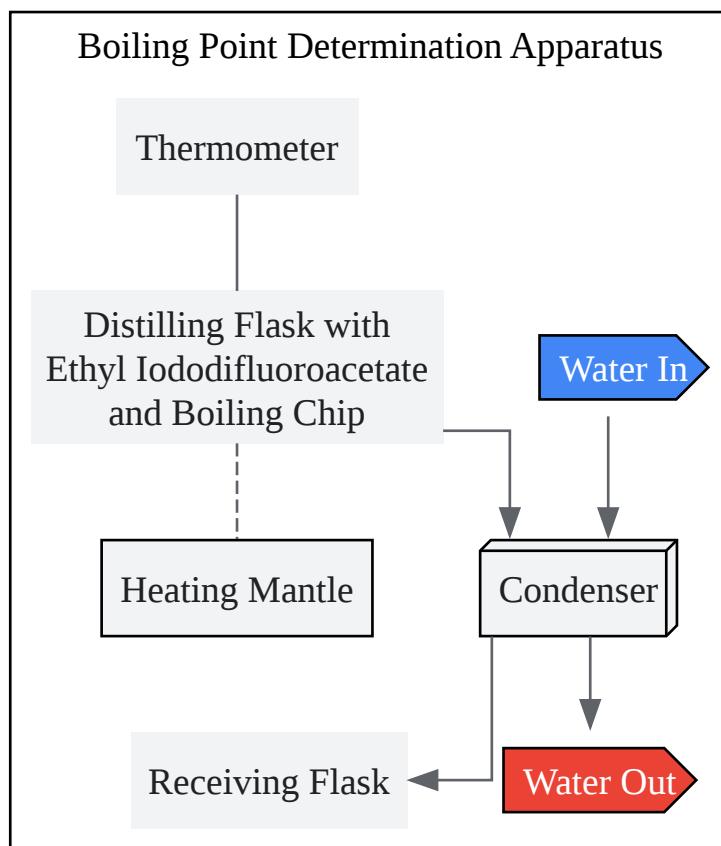
A notable discrepancy exists in the publicly available data for the boiling point of **ethyl iododifluoroacetate**, with values of 78-79 °C and 151.4 °C at standard pressure (760 mmHg) being reported.[\[1\]](#)[\[2\]](#) Such variations can arise from several factors, and a critical evaluation is necessary for procedural accuracy in a research setting.

- Pressure Conditions: The most probable reason for this discrepancy is that the lower boiling point of 78-79 °C was determined under reduced pressure. The boiling point of a liquid is highly dependent on the ambient pressure. Without a specified pressure, this value is of limited utility for predicting behavior at atmospheric pressure.
- Purity of the Sample: The presence of impurities can either elevate or depress the boiling point of a substance. Volatile impurities would lead to a lower observed boiling point, while non-volatile impurities could have the opposite effect.
- Experimental Technique: Differences in the experimental setup and methodology for determining the boiling point can also contribute to variations in the measured values.

Given that the value of 151.4 °C is explicitly stated to be at 760 mmHg, it should be considered the more reliable figure for standard atmospheric conditions.[\[2\]](#) However, for applications

requiring high purity, such as in drug development, experimental verification of the boiling point is strongly recommended.

Experimental Determination of Physical Properties


To ensure the accuracy of physical data and the purity of the material, the following experimental protocols are provided for the determination of the boiling point and density of **ethyl iododifluoroacetate**.

Protocol for Boiling Point Determination

This protocol describes the standard method for determining the boiling point of a liquid at atmospheric pressure.

Methodology:

- Apparatus Setup: Assemble a distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.
- Sample Preparation: Place a small volume (a few milliliters) of **ethyl iododifluoroacetate** and a boiling chip into the distillation flask.
- Heating: Gently heat the distillation flask using a heating mantle.
- Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
- Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from 760 mmHg, a pressure correction may be necessary.

[Click to download full resolution via product page](#)

Caption: Experimental setup for boiling point determination.

Protocol for Density Determination using a Pycnometer

This protocol outlines the use of a pycnometer for the precise determination of the density of a liquid.

Methodology:

- Clean and Dry: Thoroughly clean and dry the pycnometer.
- Weigh Empty: Accurately weigh the empty pycnometer.
- Fill with Water: Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Weigh the water-filled pycnometer.

- Calculate Volume: Calculate the volume of the pycnometer using the known density of water at the recorded temperature.
- Fill with Sample: Empty and dry the pycnometer, then fill it with **ethyl iododifluoroacetate** at the same temperature.
- Weigh Sample: Weigh the pycnometer filled with **ethyl iododifluoroacetate**.
- Calculate Density: Calculate the density of the sample by dividing the mass of the sample by the volume of the pycnometer.

[Click to download full resolution via product page](#)

Caption: Workflow for density determination using a pycnometer.

Safety and Handling

Ethyl iododifluoroacetate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)

- Eye and Skin Contact: Causes serious eye and skin irritation.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#) Wear safety goggles and chemical-resistant gloves.
- Inhalation: May cause respiratory irritation.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#) Handle in a well-ventilated area or a fume hood.
- Flammability: It is a flammable liquid with a flash point of 45.4 °C.[\[2\]](#) Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Ethyl iododifluoroacetate is a valuable synthetic building block, and a precise understanding of its physical properties is essential for its effective and safe utilization. While there are discrepancies in the reported boiling points, the value of 151.4 °C at 760 mmHg is the most reliably reported figure for standard atmospheric pressure.^[2] For research and development purposes, especially in the context of drug development where purity is critical, it is best practice to experimentally verify the physical properties of the specific batch of reagent being used. The protocols provided in this guide offer standardized methods for such verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl iododifluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Ethyl iododifluoroacetate | 7648-30-8 [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl Iododifluoroacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630961#physical-properties-of-ethyl-iododifluoroacetate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com